Vecabrutinib

Overview

Description

Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .

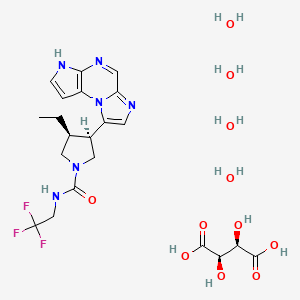

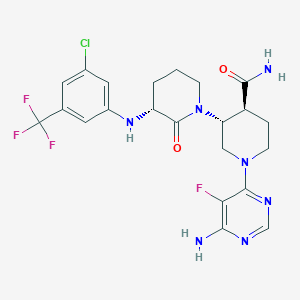

Molecular Structure Analysis

Vecabrutinib’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .

Chemical Reactions Analysis

Vecabrutinib shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, vecabrutinib showed retention of the inhibitory effect on C481S BTK mutants in vitro .

Physical And Chemical Properties Analysis

Vecabrutinib has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Treatment of Chronic Lymphocytic Leukemia (CLL)

Vecabrutinib has been evaluated as a noncovalent inhibitor of Bruton’s tyrosine kinase (BTK) and interleukin-2-inducible kinase (ITK), which are crucial in the treatment of CLL. It is particularly efficacious in cases resistant to ibrutinib due to the C481S BTK mutation. Vecabrutinib’s ability to retain inhibitory effects on mutant BTK suggests a significant advancement in overcoming drug resistance .

Immunomodulation in CLL

The drug has shown promise in modulating the tumor microenvironment, which is vital for CLL treatment. It leads to favorable T-cell immunomodulation, reducing effector and memory T-cell populations while increasing naive populations. This reprogramming of the microenvironment could enhance the overall treatment efficacy .

Combination Therapy with Venetoclax

Vecabrutinib’s combination with venetoclax, an antiapoptotic protein inhibitor, has demonstrated improved survival rates in preclinical models. This combination therapy augments treatment efficacy and offers a potential new treatment regimen for CLL patients .

Enhancement of CAR T-Cell Therapy

Preclinical data suggest that Vecabrutinib may enhance the efficacy and safety of CD19-targeted chimeric antigen receptor T (CART19) cell therapy. It increases CART19 cells’ cytotoxic activity and maintains their proliferation capacity, potentially improving long-term durable responses in hematological malignancies .

Reduction of CAR T-Cell Therapy Toxicities

Vecabrutinib has been shown to reduce the level of pro-inflammatory cytokines, which are associated with toxicities like cytokine release syndrome and neurotoxicity in CAR T-cell therapies. This reduction could ameliorate many concerns currently preventing the widespread use of CAR T-cell therapies .

Treatment of Chronic Graft-Versus-Host Disease (cGVHD)

In a murine model of sclerodermatous cGVHD, Vecabrutinib significantly reduced symptoms such as skin irritation, redness, alopecia, and diarrhea. By modulating pathogenetic B- and T-cell subsets, Vecabrutinib offers a new approach to managing cGVHD, a common complication following allogeneic stem cell transplantation .

Mechanism of Action

Target of Action

Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .

Mode of Action

Vecabrutinib binds non-covalently in the ATP binding pocket of BTK . This allows vecabrutinib to retain its inhibitory effect on both wild-type and C481S-mutated BTK .

Biochemical Pathways

Vecabrutinib affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .

Pharmacokinetics

It is known that vecabrutinib is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .

Result of Action

Vecabrutinib treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, vecabrutinib treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .

Action Environment

The efficacy of vecabrutinib can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .

properties

IUPAC Name |

(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClF4N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vecabrutinib | |

CAS RN |

1510829-06-7 | |

| Record name | Vecabrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vecabrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VECABRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)

![N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B611579.png)

![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)

![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)